molecular formula C16H14ClN3S B065021 3-(4-chloroanilino)-5-methyl-4-phenyl-1H-imidazole-2-thione CAS No. 191349-41-4

3-(4-chloroanilino)-5-methyl-4-phenyl-1H-imidazole-2-thione

Cat. No.: B065021
CAS No.: 191349-41-4
M. Wt: 315.8 g/mol
InChI Key: DGXNPRWRKZQXIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chloroanilino)-4-methyl-5-phenylimidazole-2-thiol is a complex organic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound features a combination of chloroaniline, methyl, phenyl, and imidazole-2-thiol groups, which contribute to its distinct characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chloroanilino)-4-methyl-5-phenylimidazole-2-thiol typically involves multi-step organic reactions. One common method includes the reaction of 4-chloroaniline with 4-methyl-5-phenylimidazole-2-thiol under controlled conditions. The reaction is often catalyzed by specific reagents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as catalytic hydrogenation and the use of metal-free carbon catalysts have been explored to enhance the production process .

Chemical Reactions Analysis

Types of Reactions

1-(4-Chloroanilino)-4-methyl-5-phenylimidazole-2-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols .

Mechanism of Action

The mechanism of action of 1-(4-Chloroanilino)-4-methyl-5-phenylimidazole-2-thiol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes such as dihydrofolate reductase, which plays a crucial role in DNA synthesis and cell proliferation . This inhibition can lead to the suppression of cancer cell growth and other biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Chloroanilino)-4-methyl-5-phenylimidazole-2-thiol stands out due to its combination of functional groups, which confer unique chemical reactivity and biological activity

Properties

IUPAC Name

3-(4-chloroanilino)-5-methyl-4-phenyl-1H-imidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3S/c1-11-15(12-5-3-2-4-6-12)20(16(21)18-11)19-14-9-7-13(17)8-10-14/h2-10,19H,1H3,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGXNPRWRKZQXIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C(=S)N1)NC2=CC=C(C=C2)Cl)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.